

TTT-3002 specificity kinase panel profiling

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Compound Focus: TTT 3002

CAS No.: 871037-95-5

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TTT-3002 Kinase Specificity Profile

TTT-3002 is a small molecule kinase inhibitor of the indolocarbazole class with a molecular weight of 465 g/mol [1]. The table below summarizes its published inhibitory activity (IC₅₀) against various kinases.

Table 1: Documented Kinase Inhibition Profile of TTT-3002

Kinase Target	IC ₅₀ Value	Experimental Context / Notes
FLT3/ITD (autophosphorylation)	0.1 - 0.25 nM [1]	Human FLT3/ITD mutant leukemia cell lines.
FLT3/ITD (cell proliferation)	0.49 - 0.92 nM [1]	MTT assay in FLT3/ITD mutant cell lines.
FLT3/D835Y	Potent activity [1]	Active against this common activation loop mutation.
FLT3/F691L	Potent activity [2]	Active against this "gatekeeper" resistance mutation.
LRRK2 (Wild-Type)	0.70 nM [3]	In vitro kinase assay using LRRKtide substrate.
LRRK2 (G2019S)	0.70 nM [3]	PD-associated mutation in the kinase domain.

Kinase Target	IC ₅₀ Value	Experimental Context / Notes
LRRK2 (R1441C)	1.2 nM [3]	PD-associated mutation outside the kinase domain.

Key Findings on Specificity:

- **High Potency for FLT3:** TTT-3002 was reported as one of the most potent FLT3 inhibitors discovered to date at the time of publication, with **picomolar IC₅₀ values** against FLT3/ITD autophosphorylation and cell proliferation [1].
- **Activity Against Resistance Mutations:** It demonstrated activity against a broad spectrum of FLT3 activating point mutations (like D835Y) and mutations that confer resistance to other TKIs (like F691L), which are often ineffective against these variants [2].
- **Unexpected Potency for LRRK2:** Profiling against a panel of 140 kinases revealed that TTT-3002 has **high affinity for LRRK2**, with sub-nanomolar IC₅₀ values. At a low concentration (1 nM), it inhibited only a few kinases to more than 70%, suggesting a degree of selectivity at very low concentrations, though this selectivity decreased at higher concentrations (above 10 and 100 nM) [3].

Comparison with Other Kinase Inhibitors

The following table compares TTT-3002 with other FLT3 inhibitors based on the studied preclinical data.

Table 2: Preclinical Comparison of TTT-3002 with Other FLT3 Inhibitors

Inhibitor	Key FLT3 Targets	Documented Resistance & Limitations (in studied models)	Notable Preclinical Advantages of TTT-3002
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| **TTT-3002** | ITD, D835Y, F691L [2] | N/A (Investigational compound) | - Potent against key resistance mutations (F691L, D835) [2].

- Only moderate human plasma protein binding [2]. | | **Quizartinib (AC220)** | ITD [2] | Inactive against D835Y and other TKD mutations [2]. | Superior activity against TKD mutations [2]. | | **Sorafenib** | ITD [2] | Inactive against D835Y and other TKD mutations [2]. | Superior activity against TKD mutations [2]. | | **Midostaurin (PKC412)** | ITD, some PMs [2] | Selection of N676K resistance mutation [2]. | Potent activity against N676K mutation [2]. | | **Crenolanib** | ITD, D835 mutations [2] | Inactive against F691L gatekeeper mutation [2]. | Active against F691L gatekeeper mutation [2]. | | **Lestaurtinib**

(CEP-701) | ITD [2] | High human plasma protein binding, reducing free active drug [2]. | Lower plasma protein binding, potentially better bioavailability [2]. |

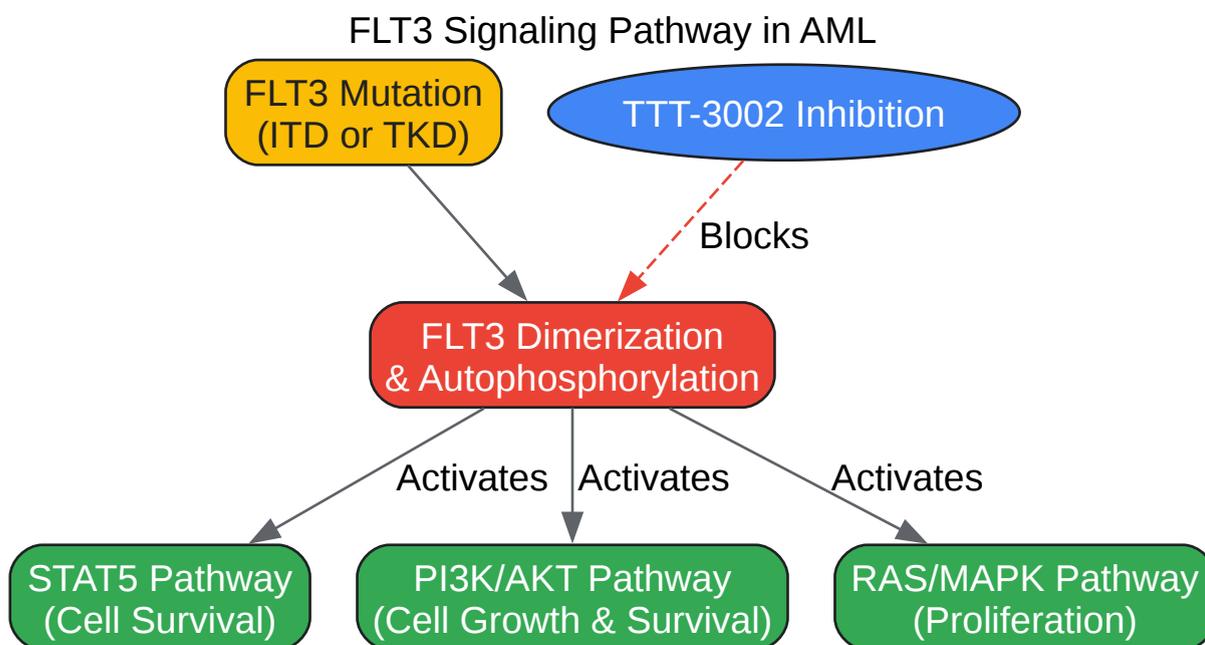
Key Experimental Protocols Cited

The data in this guide comes from standard preclinical methodologies:

- **In Vitro Kinase Inhibition:** IC₅₀ values for FLT3 autophosphorylation were determined by treating FLT3/ITD mutant leukemia cell lines with TTT-3002, followed by immunoprecipitation of FLT3 and Western blotting with a phospho-tyrosine antibody [1]. LRRK2 IC₅₀ was measured using recombinant LRRK2 protein and the substrate LRRKtide in in vitro kinase assays [3].
- **Cell Proliferation Assays:** The half-maximal inhibitory concentration for cell proliferation (IC₅₀) was measured using the **MTT assay** according to the manufacturer's instructions. Viable cell counts were also measured by Trypan blue exclusion [1].
- **Plasma Protein Binding Studies:** Studies utilizing human plasma samples from healthy donors and AML patients indicated that TTT-3002 is only moderately protein bound compared to several other TKIs (e.g., CEP-701), which was assessed by comparing IC₅₀ shifts in 100% human plasma versus culture media [2].
- **In Vivo Efficacy Models:** Tumor burden and survival were evaluated in mouse models of FLT3-associated AML, including Ba/F3-ITD and NUP98-HOXD13/ITD bone marrow transplantation models. Mice were treated with TTT-3002 (e.g., 6 mg/kg, twice daily by oral gavage), and disease progression was monitored [1].

Visualizing Key Signaling Pathways

The diagram below illustrates the primary FLT3 signaling pathway targeted by TTT-3002, which is constitutively activated by mutations in AML.



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This diagram shows how FLT3 mutations lead to constitutive activation of downstream pathways promoting leukemia cell survival and proliferation, and the point of inhibition by TTT-3002 [1].

Interpretation Guide for Professionals

- **Data Context:** The exceptional potency (picomolar IC_{50}) and promising activity against resistance mutations are from in vitro and animal models. Translation to human clinical efficacy can be influenced by factors like pharmacokinetics and toxicity not fully captured here.
- **Dual Kinase Activity:** The high potency against both FLT3 and LRRK2 is a notable feature of TTT-3002. For FLT3-driven AML, off-target inhibition of LRRK2's physiological roles in the body would require careful investigation for potential side effects.
- **Plasma Protein Binding:** The reported moderate plasma protein binding is a positive preclinical indicator, suggesting a potentially higher fraction of free, active drug in patients compared to highly bound inhibitors like lestaurtinib [2].

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To cite this document: Smolecule. [TTT-3002 specificity kinase panel profiling]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548056#ttt-3002-specificity-kinase-panel-profiling>]

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